molecular formula C11H13NO3 B13540814 (3S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(3S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13540814
M. Wt: 207.23 g/mol
InChI Key: OPCZPPDELMJUTC-UHFFFAOYSA-N
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Description

(3S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound belonging to the class of tetrahydroisoquinolines This compound is characterized by a methoxy group at the 5-position and a carboxylic acid group at the 3-position of the tetrahydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 5-methoxy-1,2,3,4-tetrahydroisoquinoline.

    Carboxylation: The introduction of the carboxylic acid group at the 3-position can be achieved through various carboxylation reactions. One common method involves the use of carbon dioxide under high pressure in the presence of a suitable catalyst.

    Chiral Resolution: To obtain the (3S)-enantiomer, chiral resolution techniques such as crystallization with a chiral resolving agent or chiral chromatography may be employed.

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods focus on optimizing yield, purity, and cost-effectiveness. Key considerations include the choice of catalysts, reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(3S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Lacks the methoxy group at the 5-position.

    5-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group at the 3-position.

    (3R)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: The enantiomer of the compound .

Uniqueness

(3S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the specific arrangement of its functional groups and its chiral nature. This configuration can result in distinct biological activities and chemical reactivity compared to its analogs and enantiomers.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

5-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C11H13NO3/c1-15-10-4-2-3-7-6-12-9(11(13)14)5-8(7)10/h2-4,9,12H,5-6H2,1H3,(H,13,14)

InChI Key

OPCZPPDELMJUTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CC(NC2)C(=O)O

Origin of Product

United States

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